molecular formula C7H14ClNO2S B137994 Ethyl thiomorpholine-3-carboxylate hydrochloride CAS No. 159381-07-4

Ethyl thiomorpholine-3-carboxylate hydrochloride

Cat. No.: B137994
CAS No.: 159381-07-4
M. Wt: 211.71 g/mol
InChI Key: QQRCEZBURAQLBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiomorpholine-3-carboxylate hydrochloride can be synthesized by reacting ethyl thiomorpholine-3-carboxylate with hydrochloric acid . The reaction typically involves dissolving ethyl thiomorpholine-3-carboxylate in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Biological Activity

Ethyl thiomorpholine-3-carboxylate hydrochloride is a member of the thiomorpholine family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing sulfur and nitrogen atoms, along with a carboxylate group at the 3-position. Its molecular formula is C7_{7}H12_{12}ClN1_{1}O2_{2}S, with a molecular weight of approximately 195.68 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Related compounds have been identified as inhibitors of various enzymes, including matrix metalloproteinases (MMPs), which play a critical role in extracellular matrix degradation and tumor metastasis .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiomorpholine exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 and U-937 .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. A synthesis study revealed that various derivatives exhibited moderate to good antibacterial and antifungal activity against common pathogens .

Compound Activity Target Organisms
Ethyl thiomorpholine-3-carboxylateModerate to GoodE. coli, S. aureus
Thiomorpholine derivativesGoodC. albicans, P. aeruginosa

Antitumor Activity

Research indicates that this compound may possess anticancer properties. For instance, studies have reported that related compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .

Cell Line IC50_{50} (µM) Mechanism
MCF-70.48Apoptosis
U-9371.54Cell Cycle Arrest

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized new amides from thiomorpholine carboxylate and evaluated their antimicrobial properties. The findings suggested that these compounds could serve as potential candidates for developing new antibiotics .
  • Cytotoxicity Studies : In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects on various cancer cell lines, with some demonstrating IC50_{50} values lower than established chemotherapeutics like doxorubicin .
  • Pharmacokinetics : Although specific pharmacokinetic data for this compound is limited, related compounds have shown half-lives ranging from 2 to 5 hours, indicating potential for therapeutic use with appropriate dosing strategies.

Properties

IUPAC Name

ethyl thiomorpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRCEZBURAQLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589622
Record name Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159381-07-4
Record name Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159381-07-4
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